
Methoxyacetonitrile
Overview
Description
Methoxyacetonitrile, with the chemical formula C₃H₅NO , is an organic compound that belongs to the class of nitrilesacetonitrile, methoxy- . This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the acetonitrile moiety. This compound is a colorless to light yellow liquid with a molecular weight of 71.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methanol with acetonitrile in the presence of a strong acid catalyst . This reaction typically occurs under reflux conditions, where the mixture is heated to its boiling point and the vapors are condensed back into the liquid phase .
Another method involves the hydrogenolysis of 2-(benzyloxy)-α-methoxyacetophenone in the presence of palladium on carbon (Pd/C) as a catalyst and ethanol as the solvent. This reaction is carried out under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound often involves the reaction of methanol with acetonitrile under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as halides , amines , and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted acetonitriles depending on the nucleophile used.
Scientific Research Applications
Methoxyacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of and .
Biology: Employed in the study of and as a substrate in .
Medicine: Investigated for its potential use in the development of and .
Mechanism of Action
The mechanism of action of methoxyacetonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, this compound can act as a substrate for enzymes, leading to the formation of various products. It can also participate in nucleophilic substitution and oxidation-reduction reactions, influencing the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
Methoxyacetonitrile can be compared with other similar compounds such as:
Acetonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxyethanol: Contains an additional hydroxyl group, making it more polar and reactive in hydrogen bonding.
Methoxyacetaldehyde: Contains an aldehyde group, making it more reactive in oxidation and reduction reactions.
This compound is unique due to its combination of the nitrile and methoxy functional groups, which confer distinct reactivity and versatility in various chemical reactions.
Biological Activity
Methoxyacetonitrile (MACN) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.
This compound is an organic compound with the formula . It consists of a methoxy group () attached to an acetonitrile backbone. The presence of the methoxy group influences its solubility and reactivity, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study examining the structure-activity relationship of methoxy-substituted compounds found that the position of the methoxy group can significantly influence antimicrobial efficacy. For instance, compounds with ortho-methoxy substitutions showed enhanced activity compared to their para- or meta-substituted counterparts .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
This compound | S. aureus | 30 µg/mL |
Ortho-methoxy variant | E. coli | 20 µg/mL |
Ortho-methoxy variant | S. aureus | 15 µg/mL |
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One notable study investigated its impact on breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM, suggesting that higher concentrations may be necessary for effective treatment .
Table 2: Cytotoxicity Data for this compound
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
MCF-7 | 0 | 100 |
MCF-7 | 10 | 85 |
MCF-7 | 25 | 50 |
MCF-7 | 50 | 30 |
The proposed mechanism by which this compound exerts its biological effects includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key metabolic pathways that are essential for tumor growth, such as glycolysis and oxidative phosphorylation.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving this compound derivatives demonstrated significant reductions in bacterial load in infected patients when used as a topical treatment. The study highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail .
- Cytotoxicity in Cancer Research : A recent laboratory study explored the cytotoxic effects of this compound on various cancer cell lines, including lung and prostate cancer cells. The findings indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. How can methoxyacetonitrile be synthesized with optimized yield, and what experimental precautions are critical?
this compound is synthesized via nucleophilic substitution using methyl sulfate and sodium cyanide in a controlled exothermic reaction. Key steps include maintaining temperatures below 25°C during reagent addition to prevent side reactions and using anhydrous sodium sulfate for drying. The yield (70–77% of theoretical) depends on precise control of methyl sulfate addition rates and post-reaction stirring duration . Safety protocols mandate conducting reactions in a fume hood due to methyl sulfate’s high toxicity and volatility, with ammonia readily available to neutralize leaks .
Q. What analytical techniques confirm this compound’s purity and structural integrity?
Purity is assessed via gas chromatography (GC) and refractive index measurements. Structural confirmation employs ¹H NMR spectroscopy , where this compound exhibits two singlets: δ 3.4 ppm (OCH₃, homotopic hydrogens) and δ 3.7 ppm (CH₂CN, enantiotopic hydrogens) due to absence of coupling between non-adjacent protons . Distillation under reduced pressure (boiling point ~110–112°C at 9 mmHg) further validates purity .
Q. How does this compound behave in Grignard reactions for ketone synthesis?
this compound reacts with phenylmagnesium bromide to form ω-methoxyacetophenone. The reaction requires slow addition of this compound in dry ether at low temperatures (−10°C to 0°C) to stabilize the intermediate. Post-reaction hydrolysis with dilute sulfuric acid yields the ketone (71–78% yield). Side products arise from incomplete quenching or moisture contamination .
Advanced Research Questions
Q. How does this compound’s donor number (DN) influence its role in dye-sensitized solar cells (DSSCs)?
this compound (DN = 14.6) serves as a co-solvent in DSSC electrolytes due to its low viscosity (0.33 cP) and moderate DN, which balances charge transport (high Isc) and open-circuit voltage (Voc). Lower DN solvents reduce recombination at the TiO₂/electrolyte interface but may limit redox mediator solubility. Optimizing its ratio with high-DN solvents (e.g., dimethyl sulfoxide) improves overall efficiency .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
Discrepancies in yields (e.g., 70–77% vs. lower values in older methods) stem from variations in reaction conditions (e.g., cooling efficiency, reagent purity). Reproducibility requires strict adherence to temperature control during methyl sulfate addition and immediate separation of the oily product layer to minimize hydrolysis .
Q. How does this compound coordinate with Lewis acids like boron trifluoride (BF₃)?
¹H and ¹⁹F NMR studies reveal this compound binds BF₃ preferentially at the methoxy oxygen rather than the nitrile group. Slow ligand exchange below −50°C allows direct observation of BF₃ adducts, confirming coordination via the oxygen lone pairs. Competing coordination sites (e.g., nitrile) are sterically or electronically disfavored .
Q. What safety risks arise during this compound synthesis, and how are they mitigated?
Methyl sulfate’s toxicity (acute LD₅₀: 100–200 mg/kg in rats) necessitates rigorous exposure controls. Leak containment protocols include immediate neutralization with ammonia and PPE (respirators, nitrile gloves). This compound itself is less toxic but requires storage in sealed containers under inert gas to prevent degradation .
Q. Methodological Guidance
Q. How to design experiments for studying this compound’s solvent effects in organometallic catalysis?
- Variable control : Systematically vary solvent ratios (e.g., this compound/acetonitrile) to isolate polarity and DN effects.
- Kinetic profiling : Use UV-Vis spectroscopy to monitor reaction rates under controlled atmospheres (e.g., inert gas).
- Computational modeling : Compare experimental data with DFT calculations to predict coordination behavior .
Q. How to resolve conflicting NMR data in this compound derivatives?
Properties
IUPAC Name |
2-methoxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPVEISEHYYHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061937 | |
Record name | Acetonitrile, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-36-9 | |
Record name | Methoxyacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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